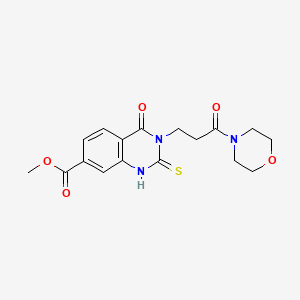
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a thioxo group and a morpholino substituent. Its structural complexity contributes to its reactivity and interaction with biological systems. The presence of the morpholino group is particularly significant as it can enhance solubility and bioavailability.
Structural Formula
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the quinazoline core may modulate receptor activity, influencing various cellular signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation.
- Receptor Modulation : It acts on various receptors to influence signaling cascades related to inflammation and apoptosis.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including non-small cell lung carcinoma (A549) and other tumor types.
Case Study: Anticancer Activity
A study reported that derivatives of the compound showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells. The most potent derivative exhibited an IC50 comparable to standard chemotherapeutics like staurosporine .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases.
Table 1: Antimicrobial Activity
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.004 | 0.008 |
| Escherichia coli | 0.01 | 0.02 |
| Candida albicans | 0.006 | 0.012 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. This property could be beneficial in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Modifications to the morpholino group or thioxo moiety may enhance biological activity or reduce side effects.
Notable SAR Findings
- Substituents on the quinazoline ring significantly alter potency against cancer cell lines.
- The presence of electron-withdrawing groups enhances enzyme binding affinity.
特性
IUPAC Name |
methyl 3-(3-morpholin-4-yl-3-oxopropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16(23)11-2-3-12-13(10-11)18-17(26)20(15(12)22)5-4-14(21)19-6-8-25-9-7-19/h2-3,10H,4-9H2,1H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAZPZMZRXRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














